(R)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide typically involves the reaction of L-homoserine lactone hydrochloride with an appropriate acylating agent under controlled conditions . The reaction is carried out in a suitable solvent, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide: A similar compound with a hydroxyl group instead of an oxo group.
N-acyl-alpha amino acids and derivatives: A broader class of compounds to which ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide belongs.
Uniqueness
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)octanamide is unique due to its specific structure, which includes both a tetrahydrofuran ring and an octanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-oxo-N-[(3R)-2-oxooxolan-3-yl]octanamide |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m1/s1 |
InChI Key |
FXCMGCFNLNFLSH-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@@H]1CCOC1=O |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
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